molecular formula C17H19NO4S B8466531 4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid

4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid

Cat. No.: B8466531
M. Wt: 333.4 g/mol
InChI Key: PWVOLDMDJHZBRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a t-butylaminosulfonyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the t-Butylaminosulfonyl Group: This step involves the reaction of t-butylamine with a sulfonyl chloride derivative to form the t-butylaminosulfonyl group.

    Attachment to the Phenyl Ring: The t-butylaminosulfonyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.

    Formation of the Benzoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The t-butylaminosulfonyl group can interact with enzymes and receptors, potentially inhibiting their activity. The benzoic acid moiety may also contribute to the compound’s overall biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butylamino)sulfonylphenylboronic acid: Shares the t-butylaminosulfonyl group but differs in the presence of a boronic acid moiety.

    tert-Butylamine: A simpler compound with a t-butylamine group.

Uniqueness

4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid is unique due to the combination of the t-butylaminosulfonyl group and the benzoic acid moiety, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid

InChI

InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)15-7-5-4-6-14(15)12-8-10-13(11-9-12)16(19)20/h4-11,18H,1-3H3,(H,19,20)

InChI Key

PWVOLDMDJHZBRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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